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Compound of Interest

Compound Name:
3-Chloro-3'-morpholinomethyl

benzophenone

CAS No.: 898765-41-8

Cat. No.: B1359592

Get Quote

Executive Summary
3-Chloro-3'-morpholinomethyl benzophenone (CAS: 898765-41-8) represents a specialized

class of "tethered" benzophenone derivatives designed to overcome the limitations of

bimolecular Type II photoinitiators. By integrating a benzophenone chromophore (electron

acceptor) and a morpholine moiety (hydrogen donor) within the same molecular scaffold, this

derivative functions as a single-component photoinitiating system. This architecture significantly

enhances catalytic efficiency in free-radical polymerization (FRP) and offers unique reactivity in

photoredox organic synthesis by minimizing diffusion control limits.

Mechanistic Principles
The "Tethered" Synergist Effect
Standard benzophenone catalysis requires an external amine co-catalyst to undergo Hydrogen

Atom Transfer (HAT). This bimolecular process is diffusion-controlled and often suffers from

amine migration (blooming). In 3-Chloro-3'-morpholinomethyl benzophenone, the

morpholinomethyl group serves as an intramolecular hydrogen donor.
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Excitation: UV light promotes the benzophenone moiety to its singlet state (

), which rapidly undergoes intersystem crossing (ISC) to the triplet state (

).

Intramolecular HAT: The triplet carbonyl abstracts a hydrogen atom from the methylene

group

to the morpholine nitrogen.

Radical Generation: This produces a ketyl radical (usually inactive) and a highly reactive

-aminoalkyl radical, which initiates the catalytic cycle.

Electronic Tuning via 3-Chloro Substitution
The chlorine substituent at the 3-position is not merely structural; it exerts an inductive effect (-

I) that:

Stabilizes the Triplet State: Modulates the energy gap (

), potentially extending the triplet lifetime.

Heavy Atom Effect: Mildly enhances the rate of Intersystem Crossing (ISC) via spin-orbit

coupling, increasing the quantum yield of the reactive triplet state compared to unsubstituted

benzophenone.

Pathway Visualization
The following diagram illustrates the transition from ground state to catalytic radical generation.
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Caption: Photophysical cascade demonstrating the intramolecular H-abstraction mechanism

unique to tethered aminobenzophenones.

Experimental Protocols
Protocol A: High-Efficiency UV-Curing Formulation
Objective: To demonstrate the self-initiating capability of the derivative in acrylate

polymerization without external amine synergists.

Materials:

Monomer: 1,6-Hexanediol diacrylate (HDDA) or Trimethylolpropane triacrylate (TMPTA).

Catalyst: 3-Chloro-3'-morpholinomethyl benzophenone (1.0 - 3.0 wt%).

Solvent: None (Neat formulation) or minimal Acetone for solubilization if required.

Workflow:

Preparation: Dissolve the catalyst directly into the acrylate monomer. Sonicate for 5 minutes

at 25°C to ensure homogeneity.

Note: The morpholine moiety aids solubility in polar acrylates compared to pure

benzophenone.

Coating: Apply a 25

m film onto a glass substrate using a wire-wound bar coater.

Curing: Expose to a medium-pressure Hg lamp (80 W/cm) or UV-LED (365 nm).

Validation (Tack-Free Time): Measure the time required for the surface to become non-sticky.

Expected Result: < 2 seconds at high intensity, significantly faster than Benzophenone

alone (which would not cure effectively without added amine).

Protocol B: Real-Time FTIR Kinetics Monitoring
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Objective: To quantify the catalytic conversion rate of double bonds.

Setup:

FTIR Spectrometer with a temperature-controlled ATR accessory.

UV-Light Guide coupled to the ATR crystal.

Step-by-Step:

Baseline: Record the spectrum of the uncured resin (focus on acrylate C=C peak at ~1635

cm⁻¹ or 810 cm⁻¹).

Irradiation: Trigger UV exposure simultaneously with FTIR data acquisition (Time-resolved

mode, spectrum every 100 ms).

Data Processing: Calculate conversion (

) using the equation:

Where

is the initial peak area and

is the peak area at time

.

Comparison: Plot Conversion vs. Time. The 3-Chloro derivative should show a steeper initial

slope (higher

) compared to an equimolar mix of Benzophenone + N-methylmorpholine due to the entropy
benefit of the tethered system.

Protocol C: Photoredox C-H Functionalization (Organic
Synthesis)
Objective: Use the derivative as a Hydrogen Atom Transfer (HAT) photocatalyst for C(sp³)-H

activation.
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Reaction: Functionalization of THF or Cyclohexane. Reagents:

Substrate: Tetrahydrofuran (THF) (excess, solvent).

Trap: Diethyl maleate (1.0 equiv).

Catalyst: 3-Chloro-3'-morpholinomethyl benzophenone (5 mol%).

Light Source: 365 nm LED or Compact Fluorescent Lamp (CFL).

Procedure:

Degassing: Charge a Schlenk tube with catalyst and trap. Add THF. Freeze-pump-thaw x3 to

remove oxygen (O₂ quenches the triplet state).

Irradiation: Stir the solution under inert atmosphere (N₂/Ar) while irradiating for 12-24 hours.

Workup: Evaporate solvent. Analyze crude by ¹H NMR.

Mechanism: The excited catalyst abstracts a hydrogen from THF. The resulting THF radical

adds to the diethyl maleate. The catalyst is regenerated by back-hydrogen transfer or

disproportionation (though often used sacrificially in initiation, in this cycle it acts as a radical

shuttle).

Comparative Data Analysis
The following table contrasts the performance of 3-Chloro-3'-morpholinomethyl
benzophenone against industry standards.
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Feature
Benzophenone
(BP)

BP + Morpholine
(Mix)

3-Cl-3'-Morph-BP
(Tethered)

Type Type II (Bimolecular) Type II (Bimolecular)
Pseudo-Type I

(Unimolecular)

Odor Low High (Amine smell) Low / Negligible

Extractability High High (Amine leaches)
Low (Incorporated into

network)

Oxygen Inhibition High Moderate
Reduced (Amine

consumes O₂)

Reactivity (Rate) Slow Medium
Fast (High local

concentration)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.sigmaaldrich.com/HK/zh/search/benzophenone-3?focus=products&page=1&perpage=30&sort=relevance&term=benzophenone-3&type=product_name
https://www.benchchem.com/product/b1359592/docs#application-note-catalytic-architectures-of-3-chloro-3-morpholinomethyl-benzophenone
https://www.benchchem.com/product/b1359592/docs#application-note-catalytic-architectures-of-3-chloro-3-morpholinomethyl-benzophenone
https://www.benchchem.com/product/b1359592/docs#application-note-catalytic-architectures-of-3-chloro-3-morpholinomethyl-benzophenone
https://www.benchchem.com/product/b1359592/docs#application-note-catalytic-architectures-of-3-chloro-3-morpholinomethyl-benzophenone
https://www.benchchem.com/product/b1359592?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359592?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359592?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

